molecular formula C11H12F3NO B3051121 4-Methyl-5-phenyl-2-(trifluoromethyl)-1,3-oxazolidine CAS No. 31185-58-7

4-Methyl-5-phenyl-2-(trifluoromethyl)-1,3-oxazolidine

Cat. No.: B3051121
CAS No.: 31185-58-7
M. Wt: 231.21 g/mol
InChI Key: WDQONFLRHLBCKQ-UHFFFAOYSA-N
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Description

4-Methyl-5-phenyl-2-(trifluoromethyl)-1,3-oxazolidine is a heterocyclic organic compound that features a five-membered ring containing oxygen and nitrogen atoms. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-phenyl-2-(trifluoromethyl)-1,3-oxazolidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-5-phenyl-2-oxazolidinone with trifluoromethylating agents. The reaction conditions often require the use of a base, such as sodium hydride, and a solvent like tetrahydrofuran, under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-phenyl-2-(trifluoromethyl)-1,3-oxazolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can yield amines or alcohols, depending on the conditions.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiols.

Major Products

The major products formed from these reactions include oxazolidinones, amines, and substituted oxazolidines, depending on the specific reaction pathway and conditions.

Scientific Research Applications

4-Methyl-5-phenyl-2-(trifluoromethyl)-1,3-oxazolidine has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with unique properties due to the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism by which 4-Methyl-5-phenyl-2-(trifluoromethyl)-1,3-oxazolidine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-5-phenyl-2-oxazolidinone
  • 5-Benzyl-3-methyl-2-(5-methyl-2-furyl)-4-imidazolidinone

Uniqueness

4-Methyl-5-phenyl-2-(trifluoromethyl)-1,3-oxazolidine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-methyl-5-phenyl-2-(trifluoromethyl)-1,3-oxazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO/c1-7-9(8-5-3-2-4-6-8)16-10(15-7)11(12,13)14/h2-7,9-10,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDQONFLRHLBCKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC(N1)C(F)(F)F)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50953274
Record name 4-Methyl-5-phenyl-2-(trifluoromethyl)-1,3-oxazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50953274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31185-58-7
Record name Oxazolidine, 4-methyl-5-phenyl-2-trifluoromethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031185587
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyl-5-phenyl-2-(trifluoromethyl)-1,3-oxazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50953274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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